Pentanol

Catalog No.
S601691
CAS No.
71-41-0
M.F
C5H12O
CH3(CH2)3CH2OH
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanol

CAS Number

71-41-0

Product Name

Pentanol

IUPAC Name

pentan-1-ol

Molecular Formula

C5H12O
CH3(CH2)3CH2OH
C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3

InChI Key

AMQJEAYHLZJPGS-UHFFFAOYSA-N

SMILES

CCCCCO

solubility

10 to 50 mg/mL at 63° F (NTP, 1992)
0.25 M
22 mg/mL at 25 °C
Miscible with alcohol, ether
Sol in acetone
MISCIBLE WITH MOST ORG SOLVENTS
In water, 22,000 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 2.2 (moderate)
miscible with alcohol

Synonyms

1-pentanol, n-pentanol, n-pentanol, 1-(13)C-labeled cpd, n-pentanol, aluminum salt, n-pentanol, barium salt, n-pentanol, calcium salt, n-pentanol, magnesium salt, n-pentanol, potassium salt, n-pentanol, sodium salt, n-pentanol, titanium (4+) salt

Canonical SMILES

CCCCCO

The exact mass of the compound Pentanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 63° f (ntp, 1992)0.25 m22 mg/ml at 25 °cmiscible with alcohol, ethersol in acetonemiscible with most org solventsin water, 22,000 mg/l at 25 °c22 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 2.2 (moderate)miscible with alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5707. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Pentanols - Supplementary Records. It belongs to the ontological category of alkyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Pentanol (n-pentanol) is a five-carbon primary aliphatic alcohol that serves as a critical intermediate, extraction solvent, and advanced biofuel component [1]. Positioned structurally between highly water-soluble short-chain alcohols and highly hydrophobic long-chain fatty alcohols, 1-pentanol offers a highly specific balance of amphiphilicity. Its moderate boiling point (138 °C), low aqueous solubility (~22 g/L at 25 °C), and favorable dielectric properties make it an essential procurement choice for biphasic extractions, esterification processes, and microemulsion formulations where shorter homologs fail due to excessive water miscibility and longer homologs fail due to poor phase kinetics[2].

Substituting 1-pentanol with its closest linear homologs (1-butanol or 1-hexanol) or its branched isomer (isopentanol) frequently leads to downstream process failures [1]. Replacing 1-pentanol with 1-butanol in liquid-liquid extractions results in substantial solvent loss to the aqueous phase and poor partitioning of mid-range hydrophobic solutes [2]. Conversely, substituting with 1-hexanol in microemulsion formulations drastically shrinks the thermodynamically stable single-phase region, leading to premature phase separation[3]. Furthermore, in biofuel applications, shorter-chain substitutes introduce high latent heat penalties that disrupt combustion timing, proving that 1-pentanol cannot be generically swapped without compromising system stability, yield, or environmental compliance[4].

Optimal Partitioning for Mid-Range Hydrophobic Solutes

When extracting compounds from aqueous micellar media, solvent selection is dictated by the solute's partition coefficient. Computational and experimental data demonstrate that while 1-butanol is efficient only for highly hydrophilic molecules (log P < 0.5), 1-pentanol is quantitatively superior for extracting mid-range solutes with log P values between 0.5 and 2.6 [1]. Furthermore, unlike more hydrophobic solvents (e.g., 1-octanol or butyl acetate) that form intractable emulsions, 1-pentanol maintains a clear phase separation even in the presence of residual surfactants [1].

Evidence DimensionExtraction efficiency and phase separation for solutes (log P 0.5–2.6)
Target Compound Data1-Pentanol: Optimal extraction yield with rapid, clear phase separation.
Comparator Or Baseline1-Butanol (optimal only for log P < 0.5); 1-Octanol (forms emulsions, no clear phase separation).
Quantified Difference1-Pentanol shifts the optimal extraction window to log P 0.5–2.6 while entirely preventing emulsion formation.
ConditionsAqueous micellar cross-coupling transformation mixtures.

Procurement of 1-pentanol ensures high-yield recovery of mid-polarity active pharmaceutical ingredients without the severe emulsion bottlenecks caused by longer-chain alcohols.

Expanded Single-Phase Microemulsion Regions

In the formulation of thermodynamically stable microemulsions, the chain length of the alcohol cosurfactant directly dictates the phase boundaries. Compared to 1-hexanol, which significantly restricts the single-phase microemulsion area due to its higher hydrophobicity, 1-pentanol provides a substantially larger microemulsion region[1]. This allows for higher water solubilization capacities without inducing phase separation, making 1-pentanol a more versatile cosurfactant for complex oil-water-surfactant systems than its C6 homologue[2].

Evidence DimensionMicroemulsion single-phase region area and water solubilization capacity.
Target Compound Data1-Pentanol: Broad single-phase region with high water solubilization.
Comparator Or Baseline1-Hexanol: Reduced microemulsion region and lower water solubilization capacity.
Quantified DifferenceDecreasing the carbon chain from C6 to C5 expands the thermodynamic stability window for O/W microemulsions.
ConditionsWater/oil/surfactant/cosurfactant pseudo-ternary phase systems.

Using 1-pentanol as a cosurfactant provides formulators with a wider operational window, reducing the risk of product separation in cosmetics, agrochemicals, and drug delivery systems.

Superior Energy Density and Cetane Number in Diesel Blends

For advanced biofuel formulations, 1-pentanol overcomes the critical limitations of shorter-chain alcohols. Compared to 1-butanol, 1-pentanol possesses a higher energy density and a higher cetane number, which translates to reduced ignition delay and improved combustion efficiency in compression ignition engines[1]. Additionally, 1-pentanol exhibits a lower latent heat of vaporization than 1-butanol, preventing the detrimental in-cylinder cooling effect that typically increases carbon monoxide (CO) and hydrocarbon (HC) emissions at low loads[1].

Evidence DimensionCetane number, energy density, and latent heat of vaporization.
Target Compound Data1-Pentanol: Higher cetane number, higher energy density, lower latent heat of vaporization.
Comparator Or Baseline1-Butanol: Lower cetane number, higher latent heat causing in-cylinder cooling.
Quantified Difference1-Pentanol improves ignition characteristics and reduces CO/HC emission penalties compared to 1-butanol blends.
ConditionsBinary and ternary diesel-alcohol fuel blends in compression ignition engines.

Selecting 1-pentanol over 1-butanol for fuel additive procurement directly improves engine performance and emissions compliance without requiring engine modifications.

Minimized Aqueous Phase Loss in Biphasic Systems

In industrial biphasic processing, solvent loss to the aqueous stream is a major procurement and environmental cost. 1-Pentanol exhibits a water solubility of approximately 22 g/L at 25 °C, which is dramatically lower than that of 1-butanol (~73 g/L) [1]. This roughly 70% reduction in aqueous solubility ensures higher organic phase recovery, lower chemical oxygen demand (COD) in wastewater, and improved process economics during liquid-liquid extraction or biphasic synthesis compared to its C4 analog [1].

Evidence DimensionAqueous solubility at 25 °C.
Target Compound Data1-Pentanol: ~22 g/L.
Comparator Or Baseline1-Butanol: ~73 g/L.
Quantified Difference~70% reduction in water solubility.
ConditionsStandard aqueous-organic biphasic systems at 25 °C.

A 70% reduction in solvent loss to the aqueous phase drastically lowers solvent replacement costs and wastewater treatment burdens for industrial scale-up.

Aqueous Micellar Extraction of Active Pharmaceutical Ingredients

Due to its optimal partitioning for mid-range hydrophobic solutes (log P 0.5–2.6) and its ability to maintain clear phase separation without forming emulsions, 1-pentanol is the preferred solvent for extracting APIs from complex aqueous micellar mixtures [1].

Formulation of Thermodynamically Stable O/W Microemulsions

In agrochemical and cosmetic formulations requiring high water solubilization, 1-pentanol serves as an ideal cosurfactant. It provides a significantly larger single-phase microemulsion region than 1-hexanol, preventing premature phase separation [2].

Advanced Compression-Ignition Biofuel Blending

1-Pentanol is the superior higher-alcohol additive for diesel blends. Its higher energy density and cetane number compared to 1-butanol reduce ignition delay, while its lower latent heat prevents in-cylinder cooling, minimizing CO and HC emissions [3].

Industrial Biphasic Synthesis and Solvent Recovery

For continuous biphasic chemical synthesis, 1-pentanol is selected over 1-butanol to minimize solvent loss. Its ~70% lower aqueous solubility ensures maximum organic phase recovery and significantly reduces the chemical oxygen demand (COD) of the resulting wastewater[4].

Physical Description

N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91°F. Boiling point 280°F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid

Color/Form

Colorless liquid

XLogP3

1.6

Boiling Point

280 °F at 760 mm Hg (NTP, 1992)
137.9 °C
137.5 °C
138 °C

Flash Point

91 °F (NTP, 1992)
91 °F (33 °C) (CLOSED CUP)
43 °C c.c.

Vapor Density

3.04 (NTP, 1992) (Relative to Air)
3.0 (AIR= 1)
Relative vapor density (air = 1): 3

Density

0.818 at 59 °F (USCG, 1999)
d204 0.82
0.8146 @ 20 °C/4 °C
Relative density (water = 1): 0.8
0.810-0.816

LogP

1.51 (LogP)
1.51
low Kow= 1.51

Odor

CHARACTERISTIC FUSEL-LIKE ODOR
Mild odo

Melting Point

-110 °F (NTP, 1992)
-78.9 °C
Mp -79 °
-79 °C
-78.9°C

UNII

M9L931X26Y

Related CAS

37411-22-6 (magnesium salt)

GHS Hazard Statements

Aggregated GHS information provided by 389 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 56.5 °F ; 2.8 mm Hg at 68° F (NTP, 1992)
2.20 mmHg
2.2 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.6

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

71-41-0
30899-19-5

Wikipedia

1-pentanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

BY HYDROGENATION OF VALERIC ALDEHYDE WITH SODIUM AMALGAM; FROM AMYL CHLORIDE.
Fractional distillation of mixed alcohols resulting from the chlorination and alkaline hydrolysis of pentane
... Commercial processes for the production of amyl alcohols include separation from fusel oils, chlorination of C-5 alkanes with subsequent hydrolysis to produce a mixture of seven of the eight isomers ... and a low pressure oxo process, or hydroformylation, of C-4 olefins followed by hydrogenation of the resultant C-5 aldehydes. /Amyl Alcohols/

General Manufacturing Information

All other basic organic chemical manufacturing
Mining (except oil and gas) and support activities
1-Pentanol: ACTIVE
...Commercial amyl alcohol or fusel oil is toxic mixture of isomers of varying composition.

Analytic Laboratory Methods

Method: AOAC 972.10, Alcohols (Higher) and Ethyl Acetate in Distilled Liquors; Procedure: Gas chromatography; Analyte: n-amyl alcohol; Matrix: distilled liquors; Detection Limit: not provided.

Storage Conditions

Fireproof. Separated from strong oxidants, and alkaline metals and alkaline-earth metals. Keep in a well-ventilated room.

Dates

Last modified: 08-15-2023

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs

Benjamin Jeffries, Zhong Wang, Hannah R Felstead, Jean-Yves Le Questel, James S Scott, Elisabetta Chiarparin, Jérôme Graton, Bruno Linclau
PMID: 31894985   DOI: 10.1021/acs.jmedchem.9b01172

Abstract

Optimization of compound lipophilicity is a key aspect of drug discovery. The aim of this work was to compare the lipophilicity modulations induced by 16 distinct known and novel fluoroalkyl motifs on three parent models. Fifty fluorinated compounds, with 28 novel experimental aliphatic log
values, are involved in discussing various lipophilicity trends. As well as confirming known trends, a number of novel lipophilicity-reducing motifs are introduced. Tactics to reduce lipophilicity are discussed, such as "motif extensions" and "motif rearrangements", including with concomitant extension of the carbon chain, as well as one- and two-fluorine 'deletions' within perfluoroalkyl groups. Quantum chemical log
calculations (SMD-MN15) based on solvent-dependent three-dimensional (3D) conformational analysis gave excellent correlations with experimental values, superior to
log
predictions based on 2D structural motifs. The availability of a systematic collection of data based on a small number of parent molecules illustrates the relative lipophilicity modulations of aliphatic fluorination motifs.


Dynamic changes in norisoprenoids and phenylalanine-derived volatiles in off-vine Vidal blanc grape during late harvest

Kai Chen, Jingfang Wen, Liyan Ma, Haichao Wen, Jingming Li
PMID: 30955659   DOI: 10.1016/j.foodchem.2019.03.101

Abstract

We investigated the dynamic changes in norisoprenoids and phenylalanine derivatives in off-vine Vidal blanc. Glycosidically bound as well as free-form volatile compounds were identified by GC-MS in two vintages. Thus, off-vine grape exhibited the development of four higher alcohols (viz. linalool oxide, 2-octanol, 1-pentanol, and 1-heptanol), C13-norisoprenoids (α-ionone), phenylalanine-derivates (2-phenylethanol), whereas β-ionone and geranial showed high correlation in on-vine grape. Freeze-thaw cycles and desiccation, two exterior stress affect volatile compound development, resulted in content fluctuations during late harvest. Interestingly, the total content of higher alcohols was higher in on-vine grapes than off-vine grapes in two vintages respectively. Interestingly, the content of higher alcohols was higher in off-vine samples in the 2016 and 2017 vintages. In terms of physicochemical parameters, off-vine Vidal showed results similar to those of on-vine sample. Nevertheless, sensorial impression of the grape juice was influenced by interaction of vintages and vine treatments.


Assessment of n-pentanol/Calophyllum inophyllum/diesel blends on the performance, emission, and combustion characteristics of a constant-speed variable compression ratio direct injection diesel engine

Purnachandran Ramakrishnan, Ramesh Kasimani, Mohamed Shameer Peer, Sakthivel Rajamohan
PMID: 29508195   DOI: 10.1007/s11356-018-1566-5

Abstract

Alcohol is used as an additive for a long time with the petroleum-based fuels. In this study, the higher alcohol, n-pentanol, was used as an additive to Calophyllum inophyllum (CI) biodiesel/diesel blends at 10, 15, and 20% by volume. In all blends, the ratio of CI was maintained at 20% by volume. The engine characteristics of the pentanol fuel blends were compared with the diesel and CI20 (Calophyllum inophyllum 20% and diesel 80%) biodiesel blend. The nitrogen oxide (NO) emission of the pentanol fuel blends showed an increased value than CI20 and neat diesel fuel. The carbon dioxide (CO
) also increased with increase in pentanol addition with the fuel blends than CI20 fuel blend and diesel. The carbon monoxide (CO) and hydrocarbon (HC) emissions were decreased with increase in pentanol proportion in the blend than the CI20 fuel and diesel. The smoke emission was reduced and the combustion characteristics of the engine were also improved by using pentanol blended fuels. From this investigation, it is suggested that 20% pentanol addition with the biodiesel/diesel fuel is suitable for improved performance and combustion characteristics of a diesel engine without any engine modifications, whereas CO
and NO emissions increased with addition of pentanol due to effective combustion.


Protein extraction into the bicontinuous microemulsion phase of a Water/SDS/pentanol/dodecane winsor-III system: Effect on nanostructure and protein conformation

Douglas G Hayes, Ran Ye, Rachel N Dunlap, Matthew J Cuneo, Sai Venkatesh Pingali, Hugh M O'Neill, Volker S Urban
PMID: 28922633   DOI: 10.1016/j.colsurfb.2017.09.005

Abstract

Bicontinuous microemulsions (BμEs), consisting of water and oil nanodomains separated by surfactant monolayers of near-zero curvature, are potentially valuable systems for purification and delivery of biomolecules, for hosting multiphasic biochemical reactions, and as templating media for preparing nanomaterials. We formed Winsor-III systems by mixing aqueous protein and sodium dodecyl sulfate (SDS) solutions with dodecane and 1-pentanol (cosurfactant) to efficiently extract proteins into the middle (BμE) phase. Bovine serum albumin (BSA) and cytochrome c partitioned to the BμE phase at 64% and 81% efficiency, respectively, producing highly concentrated protein solutions (32 and 44gL
, respectively), through release of water and oil from the BμEs. Circular dichroism spectroscopic analysis demonstrated that BSA underwent minor secondary structural changes upon incorporation into BμEs, while the secondary structure of cytochrome c and pepsin underwent major changes. Small-angle x-ray scattering (SAXS) results show that proteins promoted an increase of the interfacial fluidity and surface area per volume for the BμE surfactant monolayers, and that each protein uniquely altered self-assembly in the Winsor-III systems. Cytochrome c partitioned via electrostatic attractions between SDS and the protein's positively-charged groups, residing near the surfactant head groups of BμE monolayers, where it decreased surfactant packing efficiency. BSA partitioned through formation of SDS-BSA complexes via hydrophobic and electrostatic attractive interactions. As the BSA-SDS ratio increased, complexes' partitioning favored BμEs over the oil excess phase due to the increased hydrophilicity of the complexes. This study demonstrates the potential utility of BμEs to purify proteins and prepare nanostructured fluids possessing high protein concentration.


Cleaner emissions from a DI diesel engine fueled with waste plastic oil derived from municipal solid waste under the influence of n-pentanol addition, cold EGR, and injection timing

Dillikannan Damodharan, Amudhavalli Paramasivam Sathiyagnanam, Babu Rajesh Kumar, Kuttalam Chidambaradhanu Ganesh
PMID: 29497945   DOI: 10.1007/s11356-018-1558-5

Abstract

Urban planning and development is a decisive factor that increases the automobile numbers which leads to increased energy demand across the globe. In order to meet the escalating requirements of energy, it is necessary to find viable alternatives. Waste plastic oil (WPO) is one such alternative which has dual benefits as it reduces the environmental pollution caused by plastic waste and it could possibly meet the energy requirement along with fossil fuels. The study attempted to reduce emissions from a DI diesel engine fueled with WPO using 30% by volume of n-pentanol with fossil diesel (WPO70P30). EGR (10, 20, and 30%) and injection timing modifications were made with the intention to find optimum engine operating conditions. The experimental results indicated that addition of renewable component like n-pentanol had improved the combustion characteristics by igniting WPO more homogeneously producing a higher premixed combustion phase. Smoke density for WPO70P30 was found to be twice lower than that of neat WPO at standard injection timing of 23°CA bTDC at any given EGR rate, NOx emissions were slightly on the higher side about 12% for WPO70P30 blend against WPO at same operating conditions. WPO70P30 showed lowest smoke and carbon monoxide emissions than diesel and WPO while delivering BTE's higher than WPO and closer to diesel at all EGR and injection timings. However NOx and HC emissions increased with n-pentanol addition. The use of EGR reduced NOx emissions but was found to aggravate other emissions. It was concluded WPO70P30 can be favorably used in a DI diesel engine at the engines advanced injection timing for better performance than diesel with a slight penalty in NOx emissions.


Design of larval chemical attractants based on odorant response spectra of odorant receptors in the cotton bollworm

Chang Di, Chao Ning, Ling-Qiao Huang, Chen-Zhu Wang
PMID: 28366786   DOI: 10.1016/j.ibmb.2017.03.007

Abstract

Lepidopteran caterpillars rely on olfaction and gustation to discriminate among food sources. Compared to the larval gustation, the larval olfaction has been poorly investigated. To uncover the molecular basis of olfaction in Helicoverpa armigera larvae, we identified 17 odorant receptor (Or) genes in larval antennae and maxillae using transcriptome sequencing, and functionally identified the response spectra of seven Ors to ecologically relevant odorants. Innate behavioural responses of larvae to active odorants were evaluated in chemotaxis assays. Several odorant blends were formulated based on the Ors tuning spectra and caterpillar chemotaxis. A four-component blend strongly attracted H. armigera larvae, and cis-jasmone and 1-pentanol were identified as essential components. Localization analyses showed that the two Ors detecting these components (Or41 and Or52) were expressed in the same sensory neurons. This is the first evidence that Ors in a polyphagous caterpillar respond to odorants in a combinatorial manner. The design of attractants to target specific olfactory pathways may promote the development of new baits for pest management.


Hippocampal projections to the anterior olfactory nucleus differentially convey spatiotemporal information during episodic odour memory

Afif J Aqrabawi, Jun Chul Kim
PMID: 30013078   DOI: 10.1038/s41467-018-05131-6

Abstract

The hippocampus is essential for representing spatiotemporal context and establishing its association with the sensory details of daily life to form episodic memories. The olfactory cortex in particular shares exclusive anatomical connections with the hippocampus as a result of their common evolutionary history. Here we selectively inhibit hippocampal projections to the anterior olfactory nucleus (AON) during behavioural tests of contextually cued odour recall. We find that spatial odour memory and temporal odour memory are independently impaired following inhibition of distinct, topographically organized hippocampal-AON pathways. Our results not only reveal a longstanding unknown function for the AON but offer new mechanistic insights regarding the representation of odours in episodic memory.


Effect of lower and higher alcohol fuel synergies in biofuel blends and exhaust treatment system on emissions from CI engine

Thiyagarajan Subramanian, Edwin Geo Varuvel, Leenus Jesu Martin, Nagalingam Beddhannan
PMID: 28921217   DOI: 10.1007/s11356-017-0214-9

Abstract

The present study deals with performance, emission and combustion studies in a single cylinder CI engine with lower and higher alcohol fuel synergies with biofuel blends and exhaust treatment system. Karanja oil methyl ester (KOME), widely available biofuel in India, and orange oil (ORG), a low carbon biofuel, were taken for this study, and equal volume blend was prepared for testing. Methanol (M) and n-pentanol (P) was taken as lower and higher alcohol and blended 20% by volume with KOME-ORG blend. Activated carbon-based exhaust treatment indigenous system was designed and tested with KOME-ORG + M20 and KOME-ORG + P20 blend. The tests were carried out at various load conditions at a constant speed of 1500 rpm. The study revealed that considering performance, emission and combustion studies, KOME-ORG + M20 + activated carbon are found optimum in reducing NO, smoke and CO
emission. Compared to KOME, for KOME-ORG + M20 + activated carbon, NO emission is reduced from 10.25 to 7.85 g/kWh, the smoke emission is reduced from 49.4 to 28.9%, and CO
emission is reduced from 1098.84 to 580.68 g/kWh. However, with exhaust treatment system, an increase in HC and CO emissions and reduced thermal efficiency is observed due to backpressure effects.


Saturated mutagenesis of ketoisovalerate decarboxylase V461 enabled specific synthesis of 1-pentanol via the ketoacid elongation cycle

Grey S Chen, Siang Wun Siao, Claire R Shen
PMID: 28900255   DOI: 10.1038/s41598-017-11624-z

Abstract

Iterative ketoacid elongation has been an essential tool in engineering artificial metabolism, in particular the synthetic alcohols. However, precise control of product specificity is still greatly challenged by the substrate promiscuity of the ketoacid decarboxylase, which unselectively hijacks ketoacid intermediates from the elongation cycle along with the target ketoacid. In this work, preferential tuning of the Lactococcus lactis ketoisovalerate decarboxylase (Kivd) specificity toward 1-pentanol synthesis was achieved via saturated mutagenesis of the key residue V461 followed by screening of the resulting alcohol spectrum. Substitution of V461 with the small and polar amino acid glycine or serine significantly improved the Kivd selectivity toward the 1-pentanol precursor 2-ketocaproate by lowering its catalytic efficiency for the upstream ketoacid 2-ketobutyrate and 2-ketovalerate. Conversely, replacing V461 with bulky or charged side chains displayed severely adverse effect. Increasing supply of the iterative addition unit acetyl-CoA by acetate feeding further drove 2-ketoacid flux into the elongation cycle and enhanced 1-pentanol productivity. The Kivd V461G variant enabled a 1-pentanol production specificity around 90% of the total alcohol content with or without oleyl alcohol extraction. This work adds insight to the selectivity of Kivd active site.


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